Lipophilicity (XLogP3) Comparison: 5-Bromo-4,6-difluoro-2,3-dihydro-1H-indol-2-one vs. 5-Bromo-4,6-difluoro-1H-indole
The target compound exhibits a significantly lower computed lipophilicity (XLogP3 = 1.7) compared to its fully aromatic indole analog, 5-bromo-4,6-difluoro-1H-indole (XLogP3 = 2.9) [1][2]. This 1.2 log unit difference translates to a ~16-fold lower octanol-water partition coefficient, indicating substantially reduced lipophilicity. The lower logP value suggests improved aqueous solubility and potentially more favorable drug-like properties for oral absorption, as per Lipinski's Rule of Five guidance that logP should ideally be ≤5.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | 5-Bromo-4,6-difluoro-1H-indole (CAS 1154742-51-4): 2.9 |
| Quantified Difference | Δ = -1.2 log units (approximately 16-fold lower partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Lower lipophilicity can enhance aqueous solubility and reduce non-specific binding, which is critical for achieving desirable pharmacokinetic profiles in lead optimization.
- [1] PubChem. 5-Bromo-4,6-difluoro-2,3-dihydro-1H-indol-2-one. Compound Summary. CID 126455462. https://pubchem.ncbi.nlm.nih.gov/compound/126455462 View Source
- [2] PubChem. 5-Bromo-4,6-difluoro-1H-indole. Compound Summary. CID 68054999. https://pubchem.ncbi.nlm.nih.gov/compound/68054999 View Source
